molecular formula C11H18N2O3 B14326186 2,8-Diazaspiro[4.5]decane-1,3-dione,2-(2-hydroxyethyl)-

2,8-Diazaspiro[4.5]decane-1,3-dione,2-(2-hydroxyethyl)-

Katalognummer: B14326186
Molekulargewicht: 226.27 g/mol
InChI-Schlüssel: ROGVKRGZPOHIQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,8-Diazaspiro[4.5]decane-1,3-dione,2-(2-hydroxyethyl)- is a chemical compound known for its unique spirocyclic structure. This compound belongs to the class of spiro compounds, which are characterized by a bicyclic structure where two rings are connected through a single atom. The presence of the diaza and dione functionalities in the molecule makes it an interesting subject for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Diazaspiro[4.5]decane-1,3-dione,2-(2-hydroxyethyl)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic ketone with an amine in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: 2,8-Diazaspiro[4.5]decane-1,3-dione,2-(2-hydroxyethyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce diols .

Wissenschaftliche Forschungsanwendungen

2,8-Diazaspiro[4.5]decane-1,3-dione,2-(2-hydroxyethyl)- has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,8-Diazaspiro[4.5]decane-1,3-dione,2-(2-hydroxyethyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison: Compared to similar compounds, 2,8-Diazaspiro[4.5]decane-1,3-dione,2-(2-hydroxyethyl)- is unique due to the presence of the hydroxyethyl group, which can influence its reactivity and biological activity. This functional group can participate in additional hydrogen bonding and interactions, potentially enhancing its properties in various applications .

Eigenschaften

Molekularformel

C11H18N2O3

Molekulargewicht

226.27 g/mol

IUPAC-Name

2-(2-hydroxyethyl)-2,8-diazaspiro[5.5]undecane-1,3-dione

InChI

InChI=1S/C11H18N2O3/c14-7-6-13-9(15)2-4-11(10(13)16)3-1-5-12-8-11/h12,14H,1-8H2

InChI-Schlüssel

ROGVKRGZPOHIQZ-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CCC(=O)N(C2=O)CCO)CNC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.